molecular formula C8H5Br2FO2 B13717425 3'-Bromo-5'-fluoro-2'-hydroxyphenacyl bromide

3'-Bromo-5'-fluoro-2'-hydroxyphenacyl bromide

Cat. No.: B13717425
M. Wt: 311.93 g/mol
InChI Key: OBONSFKTSDEXEF-UHFFFAOYSA-N
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Description

3’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide: is an organic compound with the molecular formula C8H6BrFO2 . It is a derivative of phenacyl bromide, characterized by the presence of bromine, fluorine, and hydroxyl functional groups on the aromatic ring. This compound is primarily used in scientific research and as a synthetic intermediate in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide typically involves the bromination of 5-fluoro-2-hydroxyacetophenone. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C .

Industrial Production Methods: While specific industrial production methods for 3’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions:

Major Products:

    Nucleophilic substitution: Substituted phenacyl derivatives.

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alcohol derivatives.

Scientific Research Applications

3’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorine atoms on the aromatic ring enhance its electrophilic character, making it susceptible to nucleophilic attack. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

  • 2-Bromo-5’-fluoro-2’-hydroxyacetophenone
  • 3’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide
  • 5-Fluoro-2-hydroxyphenacyl bromide

Uniqueness: 3’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide is unique due to the specific positioning of the bromine, fluorine, and hydroxyl groups on the aromatic ring. This unique arrangement imparts distinct reactivity and properties compared to other similar compounds .

Properties

Molecular Formula

C8H5Br2FO2

Molecular Weight

311.93 g/mol

IUPAC Name

2-bromo-1-(3-bromo-5-fluoro-2-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H5Br2FO2/c9-3-7(12)5-1-4(11)2-6(10)8(5)13/h1-2,13H,3H2

InChI Key

OBONSFKTSDEXEF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CBr)O)Br)F

Origin of Product

United States

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